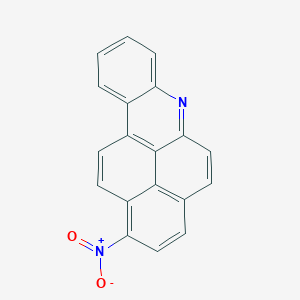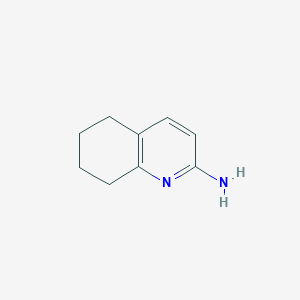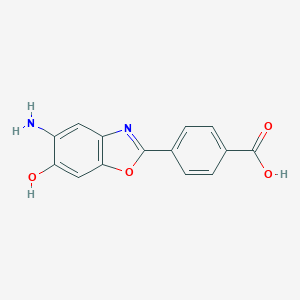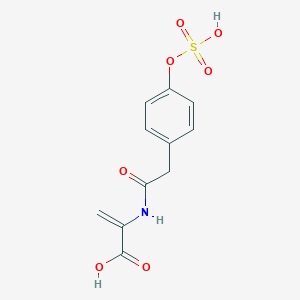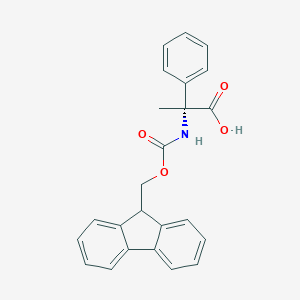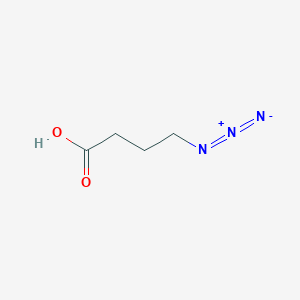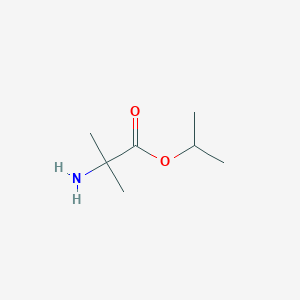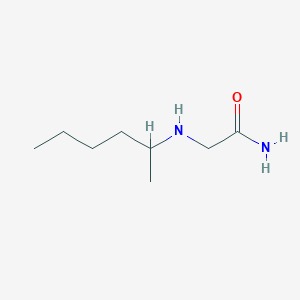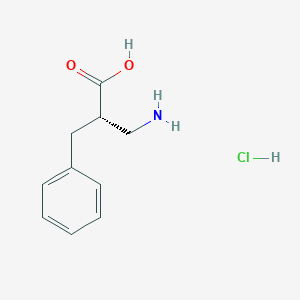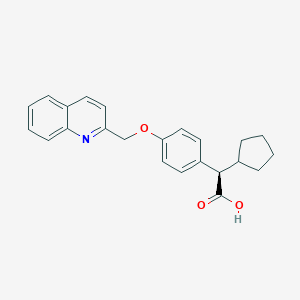
Veliflapon
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de FLAP y la síntesis de leucotrienos.
Biología: Investigado por sus efectos en las vías inflamatorias y las respuestas inmunitarias.
Medicina: Explorado como agente terapéutico para reducir el riesgo de enfermedades cardiovasculares, como ataques cardíacos y accidentes cerebrovasculares.
Industria: Aplicaciones potenciales en el desarrollo de fármacos antiinflamatorios y tratamientos para el asma y la enfermedad pulmonar obstructiva crónica (EPOC) .
Mecanismo De Acción
Veliflapon ejerce sus efectos al inhibir la proteína activadora de la 5-lipoxigenasa (FLAP), que es esencial para la síntesis de leucotrienos. Los leucotrienos son mediadores inflamatorios lipídicos involucrados en varias respuestas inflamatorias. Al bloquear FLAP, this compound reduce la producción de leucotrienos, lo que mitiga la inflamación y sus riesgos asociados .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Veliflapon implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del anillo de quinolina y la posterior unión de los grupos ciclopentil y fenil. Las condiciones de reacción típicamente implican el uso de bases fuertes, como el hidruro de sodio, y disolventes como la dimetilformamida (DMF) para facilitar las reacciones .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando el uso de reactores automatizados y sistemas de flujo continuo para garantizar una producción constante. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
Veliflapon se somete a varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden modificar el anillo de quinolina u otros grupos funcionales.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos fenilo o ciclopentil.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Las condiciones a menudo implican el uso de agentes halogenantes y catalizadores como el paladio sobre carbono.
Productos Mayores
Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina y compuestos fenil sustituidos, que pueden modificarse aún más para aplicaciones específicas .
Comparación Con Compuestos Similares
Compuestos Similares
Zileutón: Otro inhibidor de la 5-lipoxigenasa utilizado para el tratamiento del asma.
Licofelona: Un inhibidor dual de la 5-lipoxigenasa y la ciclooxigenasa, investigado por sus propiedades antiinflamatorias.
MK-886: Un inhibidor de FLAP estudiado por su potencial en el tratamiento de enfermedades inflamatorias
Singularidad de Veliflapon
This compound es único debido a su alta selectividad para FLAP y su potencial para reducir los riesgos cardiovasculares. A diferencia de otros inhibidores, this compound ha demostrado ser prometedor en ensayos clínicos para prevenir ataques cardíacos y accidentes cerebrovasculares, convirtiéndolo en un candidato valioso para futuras investigaciones y desarrollo .
Propiedades
IUPAC Name |
(2R)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c25-23(26)22(17-6-1-2-7-17)18-10-13-20(14-11-18)27-15-19-12-9-16-5-3-4-8-21(16)24-19/h3-5,8-14,17,22H,1-2,6-7,15H2,(H,25,26)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYYDOLCHFETHQ-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155843 | |
| Record name | Veliflapon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128253-31-6 | |
| Record name | Veliflapon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128253316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veliflapon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16346 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Veliflapon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128253-31-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VELIFLAPON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXH6X663L0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does veliflapon interact with its target, 5-lipoxygenase activating protein (FLAP), and what are the downstream effects of this interaction?
A1: this compound exerts its anti-inflammatory effects by inhibiting FLAP []. FLAP acts as a scaffolding protein, crucial for the synthesis of leukotrienes, which are potent inflammatory mediators. By binding to FLAP, this compound prevents the formation of both leukotriene B4 and cysteinyl leukotrienes (LTC4, LTD4, and LTE4) []. This inhibition of leukotriene synthesis ultimately reduces inflammation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
